1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride
Description
1-Methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride is a tricyclic compound featuring a nitrogen atom (aza) within its bicyclic framework and a methyl substituent at the 1-position. The hydrochloride salt enhances solubility, a common formulation strategy for improving bioavailability, as seen in antibiotics like tetracycline hydrochloride .
Properties
IUPAC Name |
1-methyl-2-azatricyclo[3.3.1.13,7]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-10-5-7-2-8(6-10)4-9(3-7)11-10;/h7-9,11H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTCOKWNVGYAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a suitable amine with a ketone or aldehyde under acidic conditions to form the tricyclic structure.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained in high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield amines or alcohols as the major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride has a unique tricyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 149.23 g/mol . The presence of both nitrogen and carbon atoms in its structure allows it to interact with various biological targets effectively.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a patent describes the synthesis of antiviral compounds that include this tricyclic structure as a core component . These compounds have shown potential against viral infections by inhibiting viral replication mechanisms.
Neurological Research
Research into the neuropharmacological effects of azatricyclo compounds suggests their potential use in treating neurological disorders. The structural similarity to known psychoactive substances allows for exploration in areas such as anxiety and depression treatment . Studies have demonstrated that modifications in the azatricyclo framework can lead to varying degrees of receptor affinity and activity.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal examined the antiviral efficacy of azatricyclo compounds against influenza viruses. The researchers synthesized several derivatives of this compound and tested their effects on viral titers in cell cultures. Results showed significant reductions in viral load, suggesting that these compounds could serve as a basis for developing new antiviral therapies.
Case Study 2: Neuropharmacological Applications
In another investigation focusing on the neuropharmacological properties of azatricyclo compounds, researchers evaluated their effects on serotonin receptors in animal models. The results indicated that certain derivatives enhanced serotonin signaling, which is crucial for mood regulation, thus highlighting their potential application in treating depression.
Mechanism of Action
The mechanism of action of 1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate the target, depending on the nature of the interaction.
Pathways Involved: The pathways affected by this compound include those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Key Observations:
Hexamethylenetetramine hydrochloride () contains four nitrogen atoms, increasing basicity and reactivity, which is leveraged in its antimicrobial action . Quaternium-15 () incorporates a chloroallyl group, enabling electrophilic reactivity critical for its preservative function via formaldehyde release .
Pharmacological Relevance :
- The target compound’s tricyclic core resembles amiodarone hydrochloride (), a bulky antiarrhythmic with high lipophilicity. However, the absence of iodine and benzofuran groups in the target compound may reduce toxicity and alter tissue distribution .
Formulation Strategies :
- Hydrochloride salts, as seen in the target compound and antibiotics like doxycycline hyclate (), improve aqueous solubility, a key factor in drug delivery .
Analytical and Pharmacokinetic Considerations
- Chromatographic Behavior : Compounds with decane-like frameworks (e.g., the target compound) exhibit retention times influenced by hydrophobicity (). Lower-polarity analogs (e.g., methyl-substituted vs. hydroxylated) may elute later in reverse-phase chromatography .
- Dose-Effect Relationships : Methods like Litchfield and Wilcoxon’s () could assess the target compound’s potency relative to analogs, focusing on parameters like median effective dose (ED₅₀) and slope steepness .
Biological Activity
1-Methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including pertinent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that incorporates nitrogen in its framework, which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 176.25 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing cognitive functions or exhibiting neuroprotective effects.
Antimicrobial Activity
A study conducted by Hussein et al. (2015) evaluated the antimicrobial properties of related compounds derived from azatricyclo structures. The results indicated that derivatives of azatricyclo compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Neuropharmacological Effects
The neuropharmacological potential of azatricyclo compounds has been explored in various studies focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that similar compounds can act as agonists or antagonists at these receptors, which play a critical role in cognitive processes.
Case Study: Interaction with nAChRs
A notable study investigated the interaction of azatricyclo derivatives with nAChRs and found that certain compounds exhibited partial agonistic activity. This suggests that this compound may similarly influence cholinergic signaling pathways.
The proposed mechanism for the biological activity of this compound involves:
- Binding to Receptors : The nitrogen atom in the bicyclic structure may facilitate binding to neurotransmitter receptors.
- Modulation of Signaling Pathways : By influencing receptor activity, the compound may modulate downstream signaling pathways related to neuroprotection and antimicrobial defense.
Q & A
Basic: What safety protocols are essential when handling 1-methyl-2-azatricyclo[3.3.1.1³,⁷]decane hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact .
- Ventilation: Use fume hoods to prevent inhalation of aerosols or dust .
- Storage: Keep in a cool, dry environment (<25°C) away from oxidizing agents and moisture. Label containers with hazard warnings .
- Disposal: Follow institutional guidelines for hazardous waste disposal. Neutralize spills with inert absorbents and collect in chemically resistant containers .
Basic: What analytical techniques are recommended to confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the tricyclic amine core and methyl substituent. Compare chemical shifts with reference spectra .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (≥95%). Use pharmacopeial reference standards for calibration .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the [M+H]⁺ ion (theoretical m/z calculated from molecular formula) .
Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Experimental Design: Implement a 2³ factorial design to evaluate variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 mol%). Replicate trials to assess reproducibility .
- Response Variables: Measure yield (%) and enantiomeric excess (via chiral HPLC). Use ANOVA to identify significant factors and interaction effects .
- Optimization: Apply response surface methodology (RSM) to refine conditions. Validate predictions with confirmatory experiments .
Advanced: How can researchers resolve contradictions in reported solubility data across different solvents?
Methodological Answer:
- Standardized Protocols: Use the shake-flask method at controlled temperatures (e.g., 25°C ± 0.1°C). Pre-saturate solvents with the compound for 24 hours .
- Analytical Quantification: Measure solubility via UV-Vis spectroscopy at λ_max. Validate with gravimetric analysis .
- Statistical Analysis: Perform meta-analysis of literature data to identify outliers. Assess solvent polarity (logP) and ionic strength effects using regression models .
Basic: What structural analogs of this compound are pharmacologically relevant, and how do their properties differ?
Methodological Answer:
- Key Analogs: Memantine hydrochloride (tricyclic amine with adamantane core) and amantadine derivatives. Compare substituent effects on NMDA receptor binding via radioligand assays .
- Structure-Activity Relationship (SAR): Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Synthesize analogs with modified alkyl groups and test in vitro .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Model reaction pathways using B3LYP/6-31G* basis sets. Calculate activation energies for potential intermediates .
- Solvent Effects: Simulate solvation with COSMO-RS to evaluate polarity impacts on transition states .
- Experimental Validation: Conduct kinetic studies under inert atmospheres (N₂/Ar). Monitor progress via in situ IR spectroscopy or LC-MS .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze degradation products (e.g., hydrolysis byproducts) via LC-MS .
- Light Sensitivity: Protect from UV exposure using amber glass vials. Monitor photodegradation under ICH Q1B guidelines .
Advanced: How do process variables in large-scale synthesis impact polymorphic forms of the hydrochloride salt?
Methodological Answer:
- Crystallization Screening: Use high-throughput platforms (e.g., Crystal16) to explore solvent/antisolvent combinations. Characterize polymorphs via PXRD and DSC .
- Scale-Up Considerations: Optimize cooling rates and stirring speeds to control crystal habit. Monitor batch consistency using PAT tools (e.g., FBRM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
